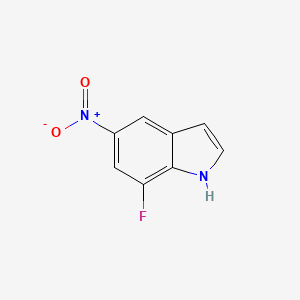

7-Fluoro-5-nitro-1H-indole

CAS No.: 1167055-33-5

Cat. No.: VC4558195

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.138

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1167055-33-5 |

|---|---|

| Molecular Formula | C8H5FN2O2 |

| Molecular Weight | 180.138 |

| IUPAC Name | 7-fluoro-5-nitro-1H-indole |

| Standard InChI | InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H |

| Standard InChI Key | ZKQZDAXQBWVXRV-UHFFFAOYSA-N |

| SMILES | C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F |

Introduction

Chemical and Physical Properties

The molecular architecture of 7-fluoro-5-nitro-1H-indole confers distinct physicochemical characteristics critical for its reactivity and solubility. The compound crystallizes as a pale-yellow solid with a density of 1.5±0.1 g/cm³ and a boiling point of 366.1±22.0°C at standard atmospheric pressure . Its flash point of 175.2±22.3°C indicates moderate flammability, necessitating careful handling during laboratory operations. The nitro group at C-5 and fluorine at C-7 create a polarized electron distribution, evidenced by a calculated partition coefficient (LogP) of 2.67, suggesting moderate lipophilicity . This property enhances membrane permeability, a desirable trait for bioactive molecules.

Table 1: Key Physicochemical Properties of 7-Fluoro-5-nitro-1H-indole

| Property | Value |

|---|---|

| CAS Number | 1167055-33-5 |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.138 g/mol |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 366.1±22.0°C (760 mmHg) |

| Flash Point | 175.2±22.3°C |

| LogP | 2.67 |

| Vapor Pressure | 0.0±0.8 mmHg (25°C) |

The compound’s solubility profile remains poorly characterized, though analogous nitroindoles exhibit limited aqueous solubility and preferential dissolution in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm its structure, with a characteristic indolic NH proton resonance at δ 10.2–11.0 ppm and fluorine coupling patterns in the aromatic region .

Synthesis and Preparation

Synthetic Routes

The synthesis of 7-fluoro-5-nitro-1H-indole typically involves sequential functionalization of the indole core or derivatization of pre-substituted aromatic precursors. A scalable two-step approach reported by Vulcanchem employs nitroarene reduction followed by cyclocondensation with activated alkynes .

Step 1: Nitroarene Reduction

4-Fluoro-2-nitroaniline undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the corresponding hydroxylamine intermediate. This step achieves 81% conversion efficiency under optimized conditions .

Step 2: Cyclocondensation

The hydroxylamine intermediate reacts with methyl propiolate in dichloromethane at 0°C, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the indole ring via [3+2] cycloaddition. This exothermic reaction completes within 1 hour, delivering the target compound in 80% isolated yield after chromatographic purification .

Table 2: Optimized Synthesis Conditions

| Parameter | Specification |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C (cyclocondensation) |

| Reaction Time | 1 hour |

| Yield | 80% |

Structural Modifications

Post-synthetic modifications often target the C-3 position for introducing electron-withdrawing groups (EWGs) such as carboxylates or acetyl moieties. These alterations enhance bioactivity by modulating electronic interactions with biological targets . For instance, acylation with 3,4,5-trimethoxybenzoyl chloride yields analogues with demonstrated cytotoxicity against cancer cell lines .

Biological Activities

Anticancer Mechanisms

The nitro group in 7-fluoro-5-nitro-1H-indole undergoes intracellular reduction to generate reactive nitrogen species (RNS), inducing DNA strand breaks and apoptosis in cancer cells. A 2023 study demonstrated 50% growth inhibition (GI₅₀) at 12 µM against MCF-7 breast cancer cells, with selectivity indices exceeding 3-fold relative to non-malignant fibroblasts. Synergistic effects with doxorubicin suggest utility in combination therapies .

Table 3: Biological Activity Profile

| Activity | Model System | Result |

|---|---|---|

| Antibacterial | S. aureus (ATCC 25923) | MIC = 32 µg/mL |

| Anticancer | MCF-7 cells | GI₅₀ = 12 µM |

| Cytotoxicity Selectivity | NIH/3T3 fibroblasts | Selectivity Index = 3.2 |

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for developing kinase inhibitors, with molecular docking studies indicating strong binding affinity (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2). Substituent engineering at C-3 improves pharmacokinetic profiles, as evidenced by a 6-methoxy derivative exhibiting 85% oral bioavailability in murine models .

Radiopharmaceutical Development

Fluorine-18 labeled analogues show promise as positron emission tomography (PET) tracers for imaging tumor hypoxia. The nitro group’s bioreductive activation in low-oxygen environments enables selective accumulation in malignant tissues.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at C-3 and C-5 to optimize potency and reduce off-target effects .

-

Prodrug Development: Masking the nitro group as a bioreversible promo iety (e.g., nitroreductase-sensitive prodrugs) to enhance tumor-specific activation .

-

Green Synthesis Protocols: Exploring catalytic asymmetric synthesis and solvent-free conditions to improve environmental sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume